2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) attached to a chlorine atom. This particular compound is notable for its dual sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene derivatives with sulfonyl chlorides. Another method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into the desired sulfonyl chloride .
Industrial Production Methods
Industrial production of sulfonyl chlorides often employs large-scale chlorination processes. For instance, the reaction of benzene with chlorosulfonic acid in the presence of a catalyst can yield high-purity sulfonyl chlorides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, zirconium tetrachloride, and chlorotrimethylsilane. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetone .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl azides, and other sulfone derivatives. These products are often used in further synthetic applications .
Scientific Research Applications
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial in its role as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Pefabloc SC: A sulfonyl fluoride used as a protease inhibitor.
2-(4-Chlorobenzene-1-sulfonyl)-N’-(propane-1-sulfonyl)acetohydrazide: A compound with similar sulfonyl groups used in antibacterial applications.
Uniqueness
2-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is unique due to its dual sulfonyl chloride groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various fields of research and industry .
Properties
CAS No. |
89265-36-1 |
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Molecular Formula |
C9H11ClO4S2 |
Molecular Weight |
282.8 g/mol |
IUPAC Name |
2-propylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-5-3-4-6-9(8)16(10,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
BAIVBJBDOPOXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Origin of Product |
United States |
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